molecular formula C13H20N2O2SSi B8754036 Tert-butyl (5-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate

Tert-butyl (5-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate

Cat. No. B8754036
M. Wt: 296.46 g/mol
InChI Key: FGXGJDWMZRVPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501955B2

Procedure details

(5-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester (2.0 g, 7.164 mmol) was taken in triethylamine (20 ml). To this solution was added CuI (0.041 g, 0.215 mmol), PdCl2 (PPh3)2 (0.050 g, 0.071 mmol) followed by the addition of trimethylsilylacetylene (1.055 g, 10.741 mmol). The reaction was heated at 80° C. overnight. Reaction mixture was cooled to room temperature and poured into water (50 ml), extracted with ethyl acetate (30 ml×3). The combined organic layer was washed with 1N HCl followed by brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The crude product was purified by column chromatography over silica gel using 6% ethyl acetate hexane as eluent to provide pure (5-trimethylsilanylethynyl-thiazol-2-yl)-carbamic acid tert-butyl ester (1.679 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.055 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
PdCl2 (PPh3)2
Quantity
0.05 g
Type
reactant
Reaction Step Five
Name
Quantity
0.041 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[S:9][C:10](Br)=[CH:11][N:12]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:15][Si:16]([C:19]#[CH:20])([CH3:18])[CH3:17].O>C(N(CC)CC)C.[Cu]I>[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[S:9][C:10]([C:20]#[C:19][Si:16]([CH3:18])([CH3:17])[CH3:15])=[CH:11][N:12]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=CN1)Br)=O
Step Two
Name
Quantity
1.055 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
PdCl2 (PPh3)2
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
0.041 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 ml×3)
WASH
Type
WASH
Details
The combined organic layer was washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica gel using 6% ethyl acetate hexane as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC(=CN1)C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.679 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.